6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-7(9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROBTEHJBGGEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=O)NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Analysis
Biochemical Properties
6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This interaction is essential for its potential use in cancer therapy, as CDK2 is often overactive in cancer cells.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83. This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound modulates the expression of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in cancer cell lines
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s metabolism results in the formation of various metabolites, some of which may retain biological activity. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is actively transported into cells via specific transporters, where it accumulates in the cytoplasm and nucleus. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components. Understanding these factors is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound’s activity and function are influenced by its localization, as it needs to reach its target sites within the cell to exert its effects. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, enhancing its efficacy and specificity.
Biological Activity
6-(2-Chlorobenzyl)pyrimidine-2,4(1H,3H)-dione, also referred to as 6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione, is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by the attachment of a 2-chlorobenzylamino group to the pyrimidine ring, endows it with significant biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with a chlorobenzyl substituent, which enhances its chemical reactivity and biological activity. The presence of nitrogen atoms in the pyrimidine structure contributes to its pharmacological potential.
Target Enzymes:
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2).
Mode of Action:
The compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, the compound significantly affects cell cycle progression and can lead to the inhibition of cancer cell growth.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested: MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Inhibition Rates: The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines .
Anti-inflammatory Effects
Pyrimidine derivatives are known for their anti-inflammatory properties. The compound has been investigated for its potential to reduce inflammation in cellular models, suggesting broader therapeutic applications beyond oncology.
Synthesis and Evaluation
A study synthesized various pyrimidine derivatives including this compound and evaluated their biological activities. The results indicated that modifications in the substituents could enhance or reduce activity against specific targets such as CDK2 and other kinases involved in cancer progression .
Comparative Studies
Comparative studies with similar compounds revealed that the chlorobenzyl group significantly enhances potency against CDK2 compared to other non-substituted pyrimidines. For example:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 6-(2-Chlorobenzyl)pyrimidine | 15 | CDK2 |
| Pyrimidine-2,4-dione | 35 | CDK2 |
| Other pyrimidine derivatives | >50 | Various kinases |
This table illustrates the enhanced inhibitory effects attributed to structural modifications in the compound .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its potential therapeutic applications. Preliminary studies suggest favorable absorption characteristics and metabolic stability, which are essential for oral bioavailability .
Scientific Research Applications
Synthesis of 6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione
The synthesis of this compound often involves cyclocondensation reactions with various substrates. For instance, the reaction of 5-formyl-6-aminopyrimidine-2,4(1H,3H)-dione with cyanoacetamide yields substituted pyridopyrimidine derivatives . Additionally, the introduction of different aryl groups can be achieved through diazo-coupling reactions, which enhance the compound's structural diversity and biological activity .
Biological Activities
The biological activities of this compound derivatives have been extensively studied. Key findings include:
- Anticancer Activity : Various derivatives exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer). The most active compounds showed IC50 values comparable to established chemotherapeutics like Methotrexate .
- BRD4 and PLK1 Inhibition : Some derivatives act as dual inhibitors of BRD4 and PLK1, which are critical targets in cancer therapy. Compounds demonstrated IC50 values as low as 0.029 µM against BRD4 .
- Analgesic and Anti-inflammatory Effects : Certain synthesized compounds exhibited significant analgesic properties in animal models, particularly in carrageenan-induced paw edema tests .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of several pyrimidine derivatives against different cancer cell lines. The results indicated that compounds derived from this compound showed promising cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: BRD4 Inhibition
In a recent investigation into BRD4 inhibition, a series of pyrimidine derivatives were synthesized and tested for their inhibitory effects. One compound demonstrated an IC50 value of 0.029 µM, indicating a strong potential for further development as a therapeutic agent in oncology .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Fused-ring systems (e.g., pyrido or thieno derivatives) reduce conformational flexibility and alter electronic properties, impacting binding affinities .
Key Observations :
- The anti-HIV activity of 6-benzyl derivatives (e.g., 6-Benzyl-5-isopropylpyrimidine-2,4-dione ) is influenced by N3-hydroxylation, a modification absent in the 2-chlorobenzyl analog .
- Bis-pyrimidine derivatives show promise in silico for HIV-1 capsid inhibition but require further in vitro validation .
Preparation Methods
Starting Materials
- Uracil or substituted uracil derivatives serve as the fundamental scaffold.
- 2-Chlorobenzyl chloride is the electrophilic reagent used for introducing the 2-chlorobenzyl substituent.
- Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to deprotonate the uracil nitrogen and facilitate nucleophilic substitution.
- Solvents like dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and promote the reaction.
Chlorobenzylation Step
- The reaction involves treating uracil with 2-chlorobenzyl chloride in the presence of a base.
- The base deprotonates the nitrogen at the 6-position, enabling nucleophilic attack on the benzyl chloride.
- Typical reaction conditions involve stirring at room temperature or mild heating (e.g., 50–80°C) for several hours.
- The choice of base and solvent significantly impacts the yield and purity.
Alternative Synthetic Strategies
- Bromination of intermediates (e.g., bromoacetyl derivatives) followed by cyclocondensation with reagents like thiourea or hydroxylamine hydrochloride can be used to introduce heterocyclic modifications.
- Optimization of solvent systems (e.g., DMF/H2O mixtures) and temperature control (reflux at 70–80°C) are critical for maximizing yields.
Industrial Production Considerations
- Industrial synthesis scales up these reactions with enhanced control over reaction parameters.
- Continuous flow reactors and automated systems improve reproducibility and scalability.
- Process optimization focuses on maximizing yield, purity, and minimizing by-products.
- Use of environmentally benign solvents and catalysts is increasingly favored.
Data Table: Summary of Key Synthetic Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Chlorobenzylation | 2-Chlorobenzyl chloride, NaH or K2CO3 | DMF | 50–80°C | 4–12 hours | Base choice affects yield |
| Amination | Ammonia or amine source | Ethanol/DMF | Reflux (70–80°C) | 6–8 hours | Pressure may be applied |
| Bromination (optional) | Bromoacetyl derivatives | Ethanol | Reflux (~78°C) | ~7 hours | Precursor modification step |
| Cyclocondensation | Thiourea or hydroxylamine hydrochloride | Ethanol/Water | Reflux | 5–10 hours | Introduces heterocyclic moieties |
Research Findings and Optimization Insights
- Base Selection: Sodium hydride provides strong deprotonation but requires careful handling due to reactivity; potassium carbonate is milder and often preferred for safer scale-up.
- Solvent Effects: DMF is preferred due to its polarity and ability to dissolve both organic and inorganic reagents, improving reaction rates and yields.
- Temperature Control: Maintaining moderate temperatures prevents decomposition and side reactions, ensuring higher purity.
- Purification: Recrystallization from DMF/water mixtures is effective for obtaining pure product.
- Spectroscopic Characterization: ¹H NMR signals for the amino group appear around δ 9.68–10.41 ppm; aromatic protons of the chlorobenzyl group resonate at δ 7.37–7.47 ppm; methylene protons near δ 4.45–5.21 ppm confirm substitution.
Analytical Techniques for Confirmation
- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and purity.
- Mass Spectrometry (MS): Validates molecular weight and fragmentation pattern.
- Elemental Analysis: Ensures stoichiometric composition within ±0.3% of theoretical values.
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% desired).
Q & A
Q. Table 1: Representative Synthetic Routes
| Reaction Type | Reagents/Conditions | Yield (%) | Key Characterization | Reference |
|---|---|---|---|---|
| Alkylation | 2-Chlorobenzyl chloride, K₂CO₃, DMF, 70°C | 65–78% | ¹H/¹³C NMR, LCMS | |
| Cyclization | Urea, sodium ethoxide, ethanol reflux | 60–75% | X-ray crystallography |
How are structural and purity analyses performed for these derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substitutions (e.g., benzyl group position) and hydrogen bonding in the pyrimidine-dione core .
- Mass Spectrometry (LCMS/HRMS) : Validates molecular weight and detects byproducts (e.g., incomplete alkylation) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming dimeric structures) .
- Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N content within ±0.3% of theoretical values) .
What advanced strategies are used to analyze structure-activity relationships (SAR) for biological activity?
Answer:
- Substituent Variation : Modifying the benzyl group (e.g., introducing electron-withdrawing groups like trifluoromethyl or thiazole rings) enhances kinase inhibition. For example, 2-methylthiazole substitutions improve binding to eukaryotic elongation factor-2 kinase (eEF-2K) .
- Enzyme Assays : Dose-dependent inhibition assays (IC₅₀ values) against targets like receptor tyrosine kinases or eEF-2K are conducted with derivatives bearing varied substituents .
- Crystallographic Data : Hydrogen-bonding patterns in crystal structures (e.g., N–H⋯O interactions) guide rational design of derivatives with improved solubility or binding affinity .
Q. Table 2: Biological Activity of Select Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Key Substituent | Reference |
|---|---|---|---|---|
| Compound 9 | Tyrosine Kinase | 0.12 | 2-Methylbenzyl | |
| Compound 13 | Tyrosine Kinase | 0.08 | 2,5-Dimethoxybenzyl | |
| Compound 6 | eEF-2K | 1.4 | Cyclopropyl-ethyl |
How can researchers resolve contradictions in biological assay data across studies?
Answer:
- Control for Solubility : Poor aqueous solubility may lead to false-negative results. Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference .
- Validate Enzyme Sources : Differences in kinase isoforms (e.g., recombinant vs. native) can alter IC₅₀ values. Cross-validate with orthogonal assays (e.g., Western blotting for phosphorylation inhibition) .
- Statistical Reproducibility : Perform triplicate experiments with independent synthetic batches to rule out batch-dependent impurities .
What crystallographic insights inform the design of stable derivatives?
Answer:
- Hydrogen-Bond Networks : In 6-(trifluoromethyl)pyrimidine-dione monohydrate, N–H⋯O bonds between the pyrimidine-dione core and water molecules stabilize the crystal lattice, suggesting derivatives with polar groups may exhibit improved crystallinity .
- Dimer Formation : Intermolecular N–H⋯O interactions in the solid state indicate potential for π-stacking modifications to enhance bioavailability .
What methodological best practices optimize reaction yields and purity?
Answer:
- Stepwise Alkylation : Sequential addition of alkylating agents (e.g., ethyl iodide followed by benzyl chlorides) reduces competing side reactions .
- Temperature Control : Maintain reflux conditions (e.g., ethanol at 80°C) for cyclization to prevent intermediate degradation .
- Chromatography-Free Purification : Recrystallization from ethanol/water (1:1) achieves >95% purity, avoiding silica-gel artifacts .
How are computational methods integrated with experimental data?
Answer:
- Docking Studies : While not explicitly detailed in the evidence, inferred use of molecular docking (e.g., AutoDock Vina) aligns SAR data with kinase active-site geometries to prioritize substituents for synthesis .
- DFT Calculations : Predict electronic effects of substituents (e.g., chloro vs. methoxy groups) on reaction intermediates and pKa values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
